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Compound of Interest

1-Methyltetrahydropyrimidin-
2(1H)-one

Cat. No. B050769

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyltetrahydropyrimidin-2(1H)-one (CAS No. 10166-54-8). Due to the limited availability of
published experimental spectra for this specific compound, this guide presents a combination
of predicted data based on its chemical structure, data from closely related analogs, and
detailed, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted and analogous spectroscopic data for 1-
Methyltetrahydropyrimidin-2(1H)-one.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.2-34 Triplet 2H -CHz2-N(CHs)-
~2.8-3.0 Singlet 3H -N-CHs
~25-2.7 Triplet 2H -CH2-C=0
~1.8-2.0 Quintet 2H -CH2-CH2-CH2-

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. Actual experimental values may vary depending on the solvent and other

experimental conditions.

. 13
Chemical Shift (6, ppm) Carbon Type Assignment
~155 - 157 C=0 Carbonyl Carbon
~48 - 52 CH: -CH2-N(CHs)-
~35-39 CHs -N-CHs
~30-34 CH2 -CH2-C=0
~18 - 22 CH:z -CH2-CH2-CHa2-

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
~2950 - 2850 Strong C-H Stretch (Aliphatic)
~1650 - 1630 Strong C=0 Stretch (Amide)
~1460 Medium CHz2 Bend
~1250 - 1020 Medium C-N Stretch

Note: Predicted values are based on characteristic infrared absorption frequencies for the

functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for an Analogous

Compound

The following data is for the unsaturated analog, 1-Methyl-2(1H)-pyrimidinone (CAS 3739-81-
9), as experimental data for the target compound is not readily available.[1][2]

m/z Relative Intensity Possible Fragment
110 100% [M]* (Molecular lon)
82 ~50% [M-CO]*

67 ~40% [M - HNCOJ*

54 ~60% [C3HaN]*

42 ~80% [C2HaN]*

Note: The fragmentation pattern of 1-Methyltetrahydropyrimidin-2(1H)-one is expected to
differ due to the saturated ring structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 1-Methyltetrahydropyrimidin-2(1H)-one
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-de).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts (0 ppm).

o Data Acquisition: Transfer the solution to a clean NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for 1H).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a
volatile solvent (e.g., methylene chloride or acetone).[3]

o Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound.[3]

o Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
acquire the spectrum.

o Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

« lonization: Introduce the sample into the mass spectrometer. Electron lonization (El) is a
common method for small organic molecules.
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e Mass Analysis: The ionized molecules and their fragments are separated based on their
mass-to-charge (m/z) ratio by a mass analyzer.

» Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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